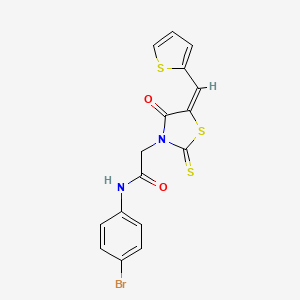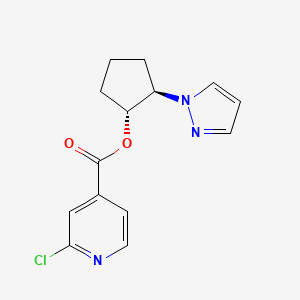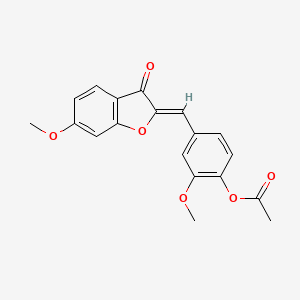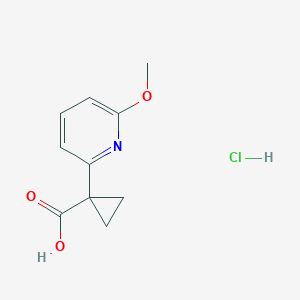![molecular formula C17H14N2O4 B2427347 2-amino-6-(hidroximetil)-4-(3-metilfenil)-8-oxo-4H-pirano[3,2-b]pirano-3-carbonitrilo CAS No. 876710-04-2](/img/structure/B2427347.png)
2-amino-6-(hidroximetil)-4-(3-metilfenil)-8-oxo-4H-pirano[3,2-b]pirano-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.309. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protodesboronación catalítica e hidrometilación de alquenos
El compuesto ha encontrado relevancia en las reacciones de protodesboronación catalítica. Los ésteres borónicos de pinacol, incluido este compuesto, sirven como bloques de construcción valiosos en la síntesis orgánica . Específicamente, la protodesboronación basada en radicales de ésteres borónicos alquílicos permite la funcionalización de grupos alquílicos. Cuando se combina con una homologación Matteson–CH₂–, este protocolo permite una hidrometilación formal de alquenos anti-Markovnikov, una transformación previamente desconocida. La secuencia de hidrometilación se ha aplicado con éxito a la (−)-Δ8-THC protegida con metoxilo y al colesterol. Además, desempeñó un papel crucial en la síntesis total formal de δ-®-coniceína e indolizidina 209B .
Defensa química vegetal mediante hidroxilación controlada
Si bien no está directamente relacionado con el compuesto en cuestión, la investigación sobre terpenoides (una clase de compuestos) destaca la importancia de la hidroxilación controlada. Los terpenoides se someten a hidroxilación para mejorar su actividad biológica, incluido su papel en los mecanismos de defensa química de las plantas. Al introducir selectivamente grupos hidroxilo, las plantas pueden disuadir a los herbívoros y patógenos sin comprometer su propia viabilidad .
Propiedades
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-9-3-2-4-10(5-9)14-12(7-18)17(19)23-15-13(21)6-11(8-20)22-16(14)15/h2-6,14,20H,8,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMHERZVKGSVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(diethylsulfamoyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2427266.png)


![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)
![N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2427276.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)

![4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2427282.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)

